molecular formula C17H21NO B152846 (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol CAS No. 78603-95-9

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No. B152846
CAS RN: 78603-95-9
M. Wt: 255.35 g/mol
InChI Key: LNQVZZGGOZBOQS-INIZCTEOSA-N
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Description

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, also known as S-AMPB, is a compound with a wide range of applications in the scientific research field. It is a chiral amino alcohol with a unique structure and a wide range of biological activities. It has been used in various studies, including studies of its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Chiral Test Compound

This compound can be used as a chiral test compound in the enantio-separation of primary amines by supercritical fluid chromatography (SFC) . Enantio-separation is a critical process in pharmaceutical research and development, as the different enantiomers of a chiral drug can have different biological activities.

properties

IUPAC Name

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVZZGGOZBOQS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

CAS RN

78603-95-9
Record name (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the primary application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in organic synthesis?

A1: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is frequently employed as a chiral auxiliary in asymmetric synthesis, especially in its reagent form known as Itsuno's Reagent. [] This reagent excels in the enantioselective reduction of prochiral ketones and ketimines, yielding valuable chiral alcohols and amines. [, ]

Q2: How does the structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol contribute to its effectiveness as a chiral reagent?

A2: The molecule's effectiveness stems from the chiral center at the carbon bearing the amino group and the presence of bulky diphenyl and isopropyl groups. [] These sterically demanding groups create a chiral environment around the reactive center, influencing the approach of reagents and favoring the formation of one enantiomer over the other.

Q3: Can you provide an example of a successful application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a chiral reagent in a specific chemical reaction?

A3: Itsuno's Reagent, derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and borane, demonstrates remarkable efficacy in reducing N-substituted ketimines. [] This reaction proceeds with high yields and excellent enantioselectivity, providing access to optically active secondary amines, which are essential building blocks for pharmaceuticals and other bioactive compounds.

Q4: How does the size of the alkyl group in the ketone substrate affect the enantioselectivity of the reduction reaction using (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?

A4: Research indicates that increasing the size of the alkyl group attached to the ketone leads to enhanced optical induction during the reduction. [] This observation highlights the importance of steric interactions between the substrate and the chiral alkoxy-amine-aluminum derivative in achieving high enantioselectivity.

Q5: What other applications, besides asymmetric reduction, have been explored for (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?

A5: Researchers have successfully synthesized (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, another valuable chiral auxiliary, starting from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [] This oxazolidinone derivative finds applications in various stereoselective reactions, such as aldol reactions, demonstrating the versatility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a starting material for synthesizing a range of chiral compounds. []

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